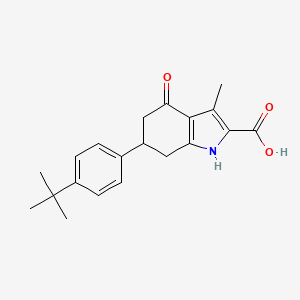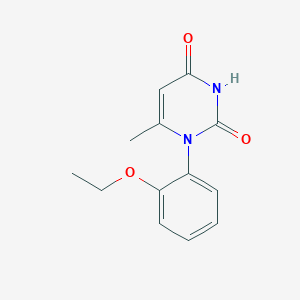
1-(2-ethoxyphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione
Overview
Description
1-(2-ethoxyphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione, commonly known as EPM, is a chemical compound that has been found to exhibit various pharmacological activities. EPM has been synthesized using different methods, and its mechanism of action has been studied extensively. In
Mechanism of Action
The mechanism of action of EPM is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors in the brain. EPM has been found to enhance the activity of GABAergic neurons, which are involved in the regulation of neuronal excitability. Additionally, EPM has been found to inhibit the activity of voltage-gated sodium channels, which play a role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
EPM has been found to exhibit various biochemical and physiological effects. Studies have shown that EPM can increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. Additionally, EPM has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are implicated in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using EPM in lab experiments is its ability to exhibit multiple pharmacological activities. Additionally, EPM has been found to be relatively safe and well-tolerated in animal models. However, one of the limitations of using EPM in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for EPM research. One of the areas of interest is the development of novel EPM analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of EPM and its potential therapeutic applications in neurodegenerative diseases. Furthermore, the use of EPM in combination with other drugs or therapies should be explored to enhance its efficacy and reduce potential side effects.
Conclusion
In conclusion, EPM is a chemical compound that exhibits various pharmacological activities, including anticonvulsant, neuroprotective, and analgesic effects. EPM has been synthesized using different methods, and its mechanism of action has been studied extensively. EPM has the potential to be used as a therapeutic agent in neurodegenerative diseases. Further research is needed to explore the full potential of EPM and its analogs in the treatment of neurological disorders.
Scientific Research Applications
EPM has been found to exhibit various pharmacological activities, including anticonvulsant, neuroprotective, and analgesic effects. Studies have shown that EPM can reduce the frequency and severity of seizures in animal models of epilepsy. Additionally, EPM has been found to protect neurons from oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-6-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-11-7-5-4-6-10(11)15-9(2)8-12(16)14-13(15)17/h4-8H,3H2,1-2H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZNAILIAOEZDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=CC(=O)NC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




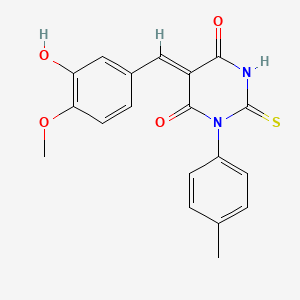
![(2-{5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine](/img/structure/B4854880.png)
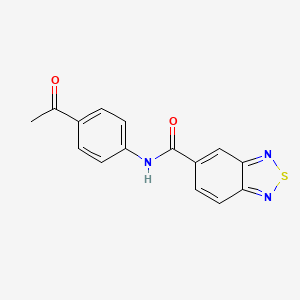
![methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4854894.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4854902.png)
![1-(3-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4854904.png)
![N-(5-chloro-2-methylphenyl)-2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4854911.png)
![N-(4-chlorophenyl)-2-({5-[1-(phenylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4854919.png)
![2-{[(5-isopropyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4854925.png)
![N-(4-anilinophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B4854932.png)
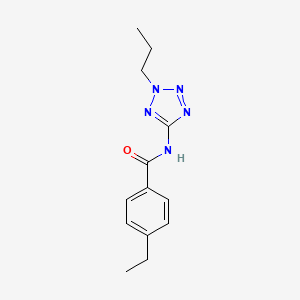
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4854948.png)
